

Application Notes and Protocols for Ubrogepant Administration in Animal Research

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Compound of Interest

Compound Name: *Ubrogepant*

Cat. No.: *B612305*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration protocols for **ubrogepant**, a calcitonin gene-related peptide (CGRP) receptor antagonist, in preclinical animal research. The following sections detail experimental methodologies, quantitative data from key studies, and visual representations of relevant pathways and workflows to guide researchers in designing and executing their own studies.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies involving **ubrogepant** administration in various animal models.

Table 1: **Ubrogepant** Efficacy in a Rat Model of Medication Overuse Headache (MOH)

Animal Model	Species/Strain	Ubrogepant Dose (oral)	Efficacy Endpoint	Outcome
"Two-hit" priming model of MOH	Sprague-Dawley Rats (male or female)	25 mg/kg	Reversal of bright light stress (BLS)-induced allodynia	Not effective[1]
"Two-hit" priming model of MOH	Sprague-Dawley Rats (male or female)	50 mg/kg	Reversal of bright light stress (BLS)-induced allodynia	Partially effective (data not shown in snippets)
"Two-hit" priming model of MOH	Sprague-Dawley Rats (male or female)	100 mg/kg	Reversal of bright light stress (BLS)-induced allodynia	Effective, reversed BLS-induced allodynia[1][2]
"Two-hit" priming model of MOH	Sprague-Dawley Rats (male or female)	100 mg/kg (repeated administration)	Induction of latent sensitization	Did not induce latent sensitization[2]

Table 2: **Ubrogepant** Pharmacodynamics in a Rhesus Monkey Model

Animal Model	Species	Ubrogepant Administration	Pharmacodynamic Endpoint	Mean EC50
Capsaicin-Induced Dermal Vasodilation (CIDV)	Rhesus Monkeys	Not specified	Inhibition of CIDV	3.2 nM[3]

Table 3: **Ubrogepant** Binding Affinity (Ki) Across Species

Species	Ki (nM)
Human	0.070
Rhesus Monkey	0.079
Rat	9.6 ± 1.1
Mouse	11.6 ± 1.1
Rabbit	11 ± 0.5
Dog	47 ± 4

Table 4: **Ubrogepant** Pharmacokinetics in Rhesus Monkeys

Parameter	Value
CSF/Plasma Ratio	0.03

Table 5: Non-Clinical Toxicology of **Ubrogepant**

Species	Study Duration	Doses	NOAEL (No-Observed-Adverse-Effect Level)
Rat	6 months	Up to 160 mg/kg/day	20 mg/kg/day
Monkey	9 months	Up to 175 mg/kg/day	No adverse findings at highest dose
Rat (Embryofetal Development)	Gestation Days 6-20	Up to 125 mg/kg/day	No adverse effects observed
Rabbit (Embryofetal Development)	Gestation Days 7-20	Up to 250 mg/kg/day	75 mg/kg/day (for adverse embryofetal development effects)

Experimental Protocols

Rat Model of Medication Overuse Headache (MOH)

This protocol is based on the "two-hit" priming model used to evaluate the efficacy of **ubrogepant** in a preclinical model of MOH.

Objective: To assess the ability of **ubrogepant** to reverse allodynia in a model of medication overuse headache.

Animals: Male or female Sprague-Dawley rats.

Materials:

- **Ubrogepant**
- Sumatriptan (for priming)
- Vehicle (e.g., Polyethylene glycol - PEG)
- Oral gavage needles
- Von Frey filaments for assessing cutaneous allodynia
- Bright light source

Procedure:

- Priming Phase (Induction of Latent Sensitization):
 - Administer sumatriptan (e.g., 10 mg/kg, oral) to rats over a period of 10-14 days (e.g., six administrations over 10 days).
 - Monitor for the development of cephalic and hindpaw allodynia during this period. Allodynia is expected to resolve to baseline levels after discontinuation of sumatriptan.
- "Two-Hit" Challenge Phase:
 - After a washout period following the last sumatriptan administration (e.g., on days 20 and 21), expose the rats to a bright light stress (BLS) challenge for 1 hour on two consecutive days.

- **Ubrogepant** Administration and Efficacy Assessment:
 - At the beginning of the second BLS exposure, administer a single oral dose of **ubrogepant** (e.g., 25, 50, or 100 mg/kg) or vehicle.
 - Monitor cephalic and hindpaw sensory thresholds hourly for up to 5 hours using von Frey filaments to determine the reversal of BLS-induced allodynia.

Rhesus Monkey Model of Capsaicin-Induced Dermal Vasodilation (CIDV)

This protocol evaluates the in vivo CGRP receptor antagonist activity of **ubrogepant**.

Objective: To determine the concentration-dependent inhibition of capsaicin-induced dermal vasodilation by **ubrogepant**.

Animals: Rhesus monkeys.

Materials:

- **Ubrogepant**
- Capsaicin
- Laser Doppler imaging or similar technology to measure dermal blood flow.

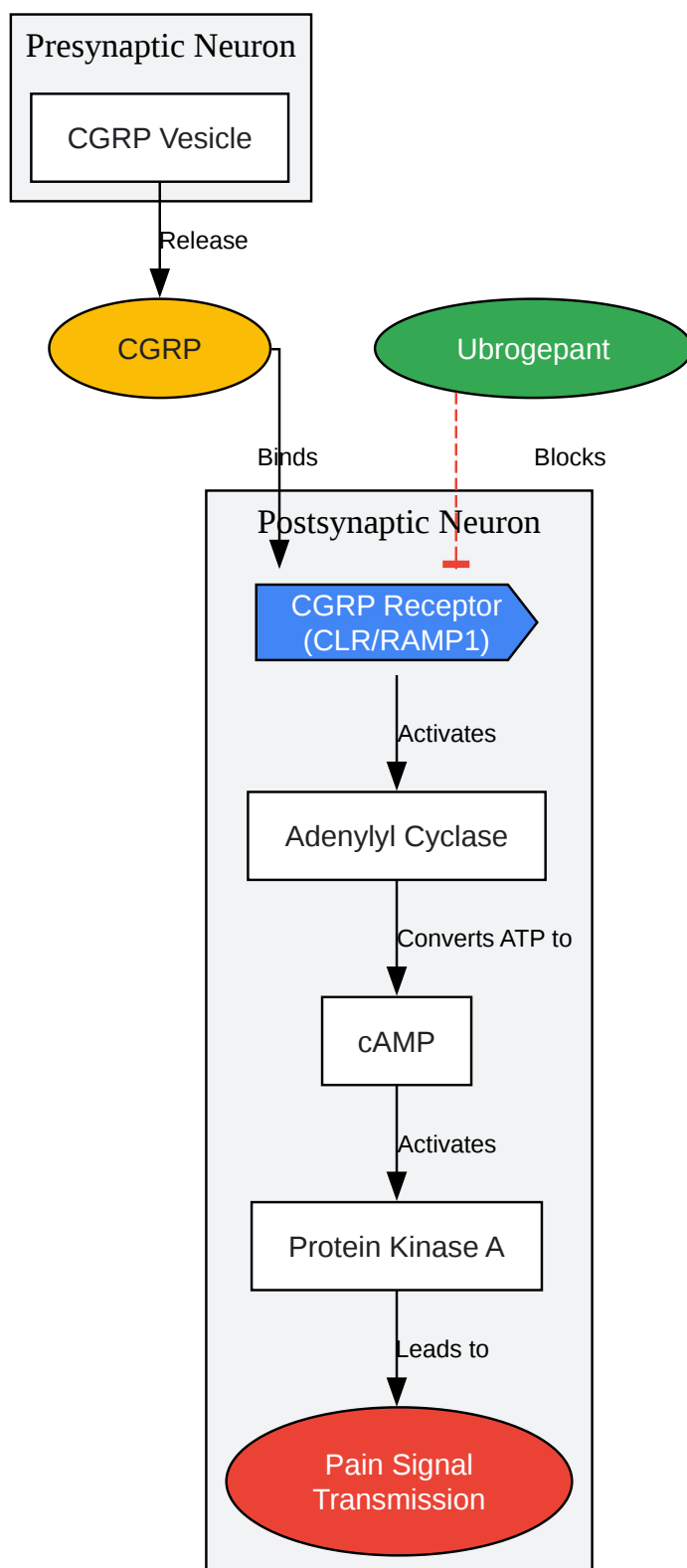
Procedure:

- **Ubrogepant** Administration:
 - Administer **ubrogepant** to the rhesus monkeys. The specific route and dose range should be determined based on the study design to achieve varying plasma concentrations.
- Capsaicin Challenge:
 - At a specified time point after **ubrogepant** administration, induce dermal vasodilation by applying a standardized dose of capsaicin to a defined area of the skin.

- Pharmacodynamic Assessment:
 - Measure the changes in dermal blood flow at the site of capsaicin application using a non-invasive technique like laser Doppler imaging.
 - Record the inhibition of the capsaicin-induced increase in blood flow at different plasma concentrations of **ubrogepant**.
- Data Analysis:
 - Calculate the concentration of **ubrogepant** required to produce a 50% inhibition of the maximal capsaicin-induced vasodilation (EC50).

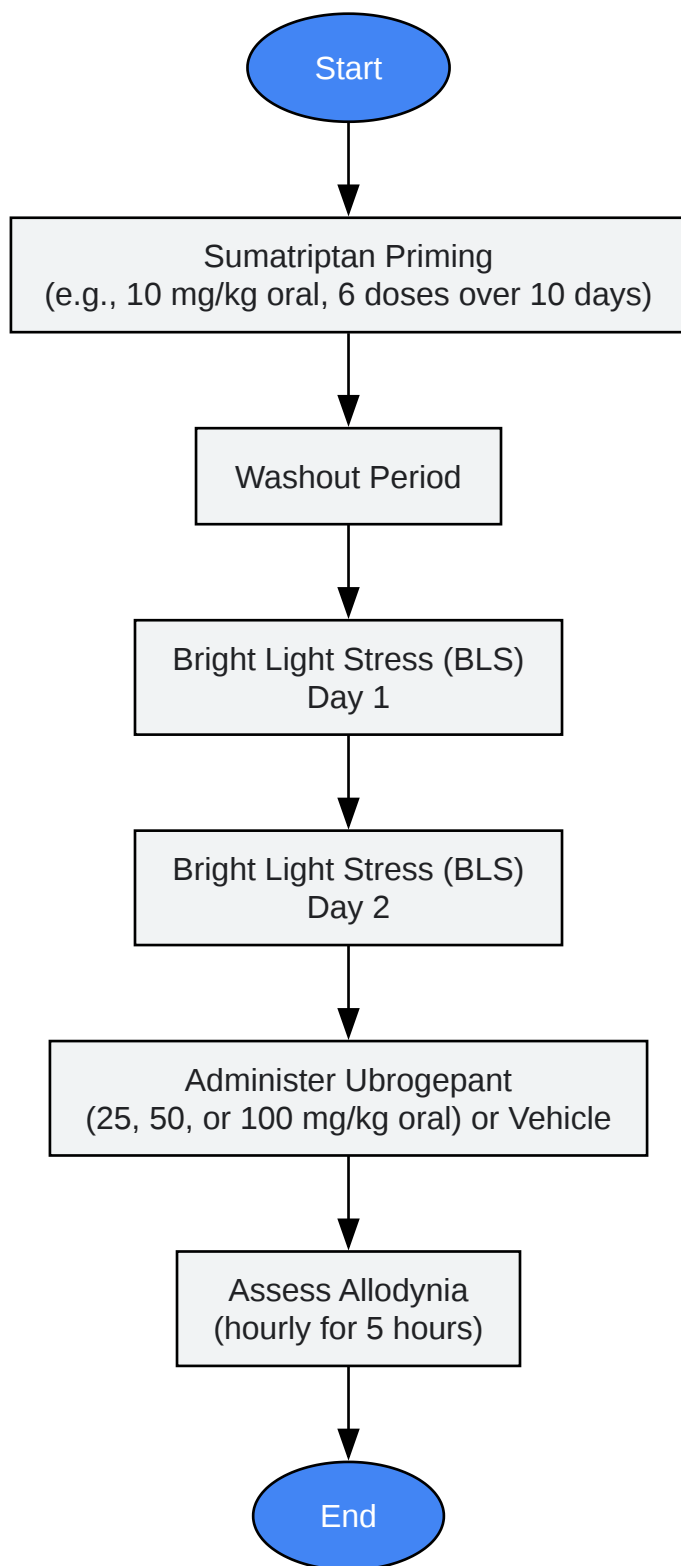
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **ubrogepant** and the experimental workflows described in the protocols.



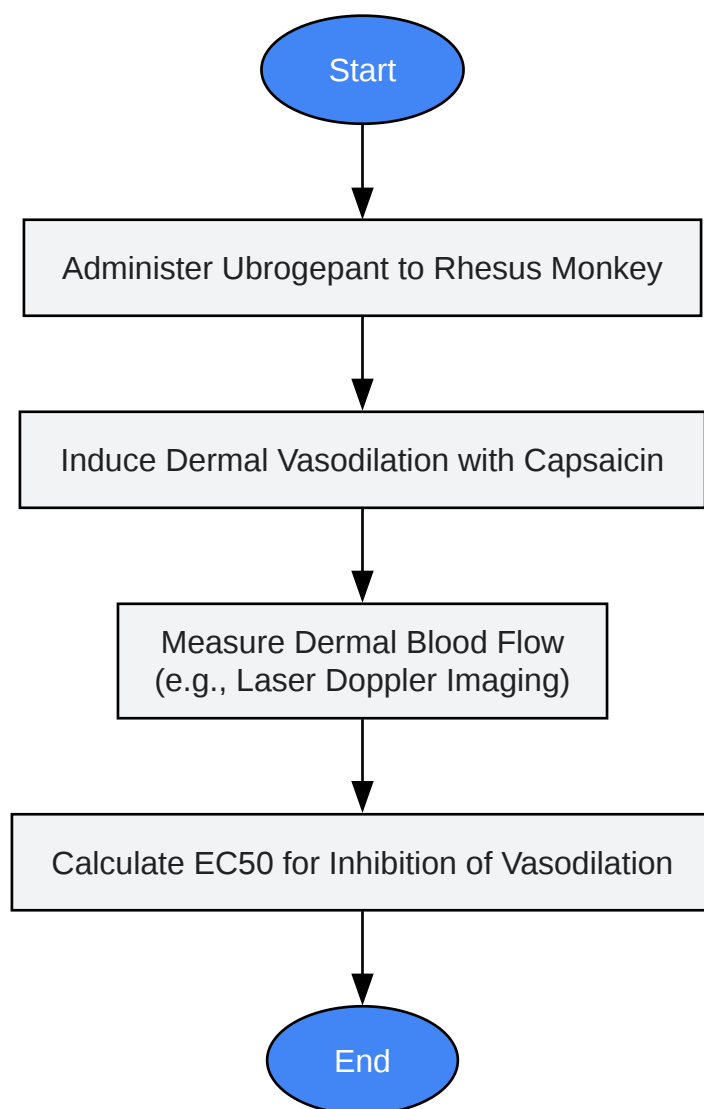
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Caption: **Ubrogapant** blocks CGRP binding to its receptor, inhibiting pain signaling.



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Caption: Workflow for the rat medication overuse headache (MOH) model.



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Caption: Workflow for the rhesus monkey CIDV model.

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